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molecular formula C11H17NO2 B3193734 Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate CAS No. 746671-35-2

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate

Cat. No. B3193734
M. Wt: 195.26 g/mol
InChI Key: FSHSPPUFXJEDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163937B2

Procedure details

Preparation C8, Step 1: Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate (from C7, Step 1) (38 mg, 1.95 mmol, 1 eq), 1.000 N NaOH (39 mL, 39 mmol, 20 eq) and MeOH (50 mL) were mixed and refluxed for 1 hour. The mixture was acidified with 1.0 N HCl, (1.0 N), the MeOH stripped, and the remaining aqueous extracted with ethyl acetate (2×). The organic layers were combined, dried (MgSO4), and stripped to yield 290 mg of an off-white solid. NMR (CDCl3+2 drops DMSO-D6) δ 6.50 (s, 1H); 6.46 (s, 1H); 0.95 (s, 9H).
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:10]([O:12]CC)=[O:11])[NH:8][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].Cl>CO>[C:1]([C:5]1[CH:6]=[C:7]([C:10]([OH:12])=[O:11])[NH:8][CH:9]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
38 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(NC1)C(=O)OCC
Name
Quantity
39 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CNC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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